4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a nitrogen-containing heterocycle and is among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . The synthesis involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using 1H-NMR spectra . For instance, signals near δ 9.7-9.8 and 9.4-9.5 ppm are assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using IR (cm −1) spectra recorded on KBr disk . 1H NMR and 13C NMR spectra can be measured in deuterated dimethyl sulfoxide (DMSO- d6) .Scientific Research Applications
Synthesis and Reactivity
These compounds are typically synthesized through reactions involving heterocyclic amines, hydroximoyl chlorides, and active methylene compounds, resulting in a variety of derivatives including pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyridine, and phenyl carbamate derivatives containing benzofuran moiety. Such synthetic routes offer versatility in the production of compounds with potential pharmacological activities, as demonstrated by Abdelhamid et al. (2012) (Abdelhamid, Fahmi, & Alsheflo, 2012).
Docking Studies and Anticancer Activity
Docking studies on certain derivatives, such as chromeno[4,3-b]pyridine, have shown promise in the context of breast cancer, with computational ADME, Lipinski's analysis, molecular docking, and binding energy assessments pointing towards significant anticancer activities. These findings suggest potential therapeutic applications in oncology, as explored by Abd El Ghani, Elmorsy, & Ibrahim (2022) (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).
Antimicrobial and Anti-Inflammatory Properties
Further research into spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines has uncovered compounds with notable antimicrobial, anti-inflammatory, and antioxidant activities. This line of investigation reveals the potential for these compounds to serve as bases for developing new antimicrobial and anti-inflammatory agents, as indicated by Mandzyuk et al. (2020) (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, & Obushak, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-16-7-5-14(6-8-16)18-13-19-17-3-1-2-4-20(17)26-21(24(19)23-18)15-9-11-22-12-10-15/h1-12,19,21,25H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULUYYLFTLPVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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